molecular formula C8H12BrN3 B11730878 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

Cat. No.: B11730878
M. Wt: 230.11 g/mol
InChI Key: BSNCVORJLDUYBD-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopentyl-1H-pyrazol-3-amine is a valuable chemical intermediate in organic chemistry and drug discovery research. As a functionalized pyrazole, it features both a bromine atom and an amine group on the heteroaromatic ring, making it a versatile scaffold for further derivatization via cross-coupling reactions and nucleophilic substitution. The cyclopentyl substituent on the pyrazole nitrogen can influence the compound's lipophilicity and conformational properties, potentially enhancing its interaction with biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and this brominated aminopyrazole serves as a key building block in the synthesis of more complex molecules for evaluating therapeutic potential. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. Researchers are advised to consult the specific Certificate of Analysis for detailed quality control data, including purity and NMR characterization. For Research Use Only. Not intended for diagnostic or therapeutic use. Safety Note: Please refer to the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-1-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12BrN3/c9-7-5-8(10)11-12(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

BSNCVORJLDUYBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)Br

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. The primary disconnections for the this compound scaffold focus on the formation of the pyrazole (B372694) ring and the introduction of its substituents.

A primary disconnection across the N1-C5 and N2-C3 bonds of the pyrazole ring suggests a condensation reaction between cyclopentylhydrazine (B1295993) and a three-carbon synthon. A suitable three-carbon component would possess functional groups that can ultimately yield the 3-amino and 5-bromo substituents. One such precursor is a β-ketonitrile derivative, specifically a halogenated one like 2-bromo-3-oxopropanenitrile (B1454954) or its synthetic equivalent.

Alternatively, the synthesis can be approached by first forming a 1-cyclopentyl-1H-pyrazol-3-amine intermediate, followed by a late-stage bromination at the C5 position. This strategy disconnects the C5-Br bond, leading back to 1-cyclopentyl-1H-pyrazol-3-amine. This intermediate, in turn, can be disconnected to cyclopentylhydrazine and a suitable acrylonitrile (B1666552) derivative, such as 3-alkoxyacrylonitrile or 3-aminoacrylonitrile. thieme-connect.combeilstein-journals.org This latter approach is often advantageous as it avoids handling potentially unstable brominated starting materials and allows for regioselective functionalization in the final step.

A third retrosynthetic pathway involves constructing the pyrazole ring with a placeholder group at the C5 position, which is later converted to a bromine atom. For instance, a 5-hydroxy pyrazole could be synthesized and subsequently converted to the 5-bromo derivative using a halogenating agent like phosphorus oxybromide. google.com Each of these retrosynthetic strategies informs the development of distinct synthetic pathways.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be devised, ranging from traditional multi-step sequences to more streamlined one-pot approaches.

Multi-step synthesis provides a robust and controlled method for assembling the target molecule, where intermediates are isolated and purified at each stage. A common and effective strategy involves a three-step sequence: pyrazole formation, N-alkylation, and bromination.

Pyrazole Formation: The synthesis can commence with the reaction between hydrazine (B178648) and a β-functionalized acrylonitrile, such as 2-cyano-3-ethoxyacrylic acid ethyl ester, to form 5-amino-1H-pyrazole-3-carboxylic acid ethyl ester.

N-Alkylation and Subsequent Transformations: The secondary amine on the pyrazole ring can then be alkylated with cyclopentyl bromide under basic conditions to yield the N-cyclopentyl intermediate. Subsequent chemical transformations, such as converting the ester to a carboxylic acid followed by a Curtius rearrangement, can install the 3-amino group. google.com

Regioselective Bromination: The final step involves the regioselective bromination of the 1-cyclopentyl-1H-pyrazol-3-amine intermediate at the C5 position. Various brominating agents, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, can be employed. researchgate.netgoogle.com The electron-donating nature of the amino group at C3 and the directing effect of the N1-cyclopentyl group typically favor substitution at the C4 position, making regiocontrol a critical challenge. However, under specific conditions, particularly with pre-formed pyrazolines followed by oxidation with bromine, direct formation of the 5-bromo product can be achieved. google.com

An alternative multi-step route begins with the condensation of cyclopentylhydrazine with a suitable three-carbon component like ethoxyacrylonitrile. thieme-connect.com This directly forms a mixture of 1-cyclopentyl-1H-pyrazol-3-amine and 1-cyclopentyl-1H-pyrazol-5-amine, the separation of which can be challenging. Controlling the regioselectivity of this initial cyclization is key to the efficiency of the route. thieme-connect.com

StepReactionKey ReagentsPurpose
1CyclocondensationCyclopentylhydrazine, 2-chloroacrylonitrileForms the pyrazole core and installs the amino group.
2BrominationN-Bromosuccinimide (NBS)Regioselectively introduces the bromine atom at the C5 position.
3PurificationColumn ChromatographyIsolates the final product.

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by avoiding the isolation of intermediates. nih.gov A plausible one-pot, multi-component reaction for this compound could involve the condensation of cyclopentylamine (B150401), an amination reagent (to form cyclopentylhydrazine in situ), a 1,3-dicarbonyl compound, and a brominating source. nih.govnih.gov

For instance, a one-pot protocol could be designed where cyclopentylamine is first converted to cyclopentylhydrazine. This is immediately followed by the addition of a β-ketonitrile and a catalyst to form the pyrazole ring. Finally, a brominating agent is introduced into the same reaction vessel to achieve the C5 bromination. The success of such a strategy hinges on the careful selection of reagents and reaction conditions to ensure compatibility and prevent side reactions.

Another approach involves a domino reaction where multiple bond-forming events occur sequentially without changing the reaction conditions. nih.gov A potential domino sequence could start with a Michael addition of cyclopentylhydrazine to an α,β-unsaturated nitrile, followed by intramolecular cyclization and subsequent aromatization to yield the pyrazole ring, which could then be brominated in situ.

Component AComponent BComponent CCatalyst/ReagentOutcome
CyclopentylamineO-(4-nitrobenzoyl)hydroxylamineMalononitrileBase (e.g., K₂CO₃)In situ formation of 1-cyclopentyl-5-aminopyrazole precursor.
Aldehyde1,3-DicarbonylDiazo CompoundMolecular OxygenForms a polysubstituted pyrazole core. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling transformations under milder conditions. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of the target compound.

Transition metals are widely used to catalyze key bond-forming reactions in pyrazole synthesis. rsc.orgresearchgate.net For the preparation of this compound, transition metal catalysts could be employed in several steps.

N-Alkylation: Copper-catalyzed Ullmann-type coupling reactions can be used to form the N1-cyclopentyl bond by reacting 5-bromo-1H-pyrazol-3-amine with a cyclopentyl halide. This method is particularly useful for constructing C-N bonds. beilstein-journals.org

C-H Functionalization: Palladium or rhodium catalysts can facilitate the direct C-H functionalization of a pre-formed 1-cyclopentyl-1H-pyrazol-3-amine. While typically used for arylation or alkenylation, specific conditions could be developed for direct C-H bromination, offering a highly atom-economical approach. rsc.orgresearchgate.net

Cyclization Reactions: Silver- and iron-based catalysts have been shown to promote the cyclization of hydrazines with alkynones or 1,3-diketones to form pyrazole rings with high regioselectivity and yield. ias.ac.inmdpi.com An iron-containing ionic liquid, for example, has been utilized as an efficient and reusable homogeneous catalyst for pyrazole synthesis at room temperature. ias.ac.in

CatalystReaction TypeSubstratesPotential Application in Synthesis
Copper(I) IodideC-N Coupling/HydroaminationAcetylenes, DiaminesFormation of the N-cyclopentyl bond or direct pyrazole ring synthesis. nih.gov
Silver(I) Triflate (AgOTf)HeterocyclizationTrifluoromethylated ynones, HydrazinesCatalyzing the cyclization step to form the pyrazole core. mdpi.com
Iron(III)-based Ionic LiquidCondensation1,3-Diketones, HydrazinesGreen, catalytic formation of the pyrazole ring at room temperature. ias.ac.in
Palladium(II) AcetateC-H FunctionalizationPyrazole core, Brominating agentDirect, late-stage C5 bromination of the 1-cyclopentyl-1H-pyrazol-3-amine intermediate.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often provides high levels of stereoselectivity and functional group tolerance. researchgate.net In the context of pyrazole synthesis, organocatalysts can be particularly effective in facilitating the initial ring-forming reactions. nih.govnih.gov

A key application would be in catalyzing the Michael addition of cyclopentylhydrazine to an activated alkene, such as an arylidenemalononitrile, which is a common precursor in domino reactions that form highly functionalized pyrazoles. nih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol, could potentially be used to control stereocenters if the cyclopentyl group were replaced with a chiral moiety. mjcce.org.mkmetu.edu.tr

Secondary amines are also effective organocatalysts for [3+2] cycloaddition reactions between carbonyl compounds and diazoacetates to generate substituted pyrazoles with high regioselectivity. nih.gov This methodology could be adapted to construct the desired pyrazole scaffold.

Organocatalyst TypeReaction TypeSubstratesRole in Synthesis
Cinchona AlkaloidsTandem Michael Addition/Thorpe-Ziegler2-Pyrazolin-5-ones, BenzylidenemalononitrilesCatalyzing the cascade reaction to form a complex pyrazole-fused system. nih.gov
Secondary Amines (e.g., Pyrrolidine)[3+2] CycloadditionCarbonyl compounds, DiazoacetatesPromoting the formation of the pyrazole ring under mild, metal-free conditions. nih.gov
Quinine/Squaramide Bifunctional CatalystsDomino Michael Additionα,β-Unsaturated aldehydes, PyrazolonesFacilitating the initial C-C bond-forming event in a domino sequence. metu.edu.tr

Stereoselective Synthesis Considerations for this compound

The molecular structure of this compound is achiral. It does not possess any stereocenters, and its symmetry does not allow for other forms of stereoisomerism such as atropisomerism. Therefore, the direct synthesis of this compound does not require stereoselective control to isolate a specific stereoisomer.

However, stereoselectivity becomes a critical consideration when this compound is utilized as a building block in the synthesis of more complex, chiral molecules. The amine and the pyrazole ring can participate in reactions that generate new stereocenters. In such cases, the principles of asymmetric synthesis would be applied to the subsequent reaction steps.

Strategies for introducing chirality in derivatives could include:

Diastereoselective Reactions: The reaction of the amine functionality with a chiral carboxylic acid or its derivative would lead to the formation of diastereomeric amides. These diastereomers could potentially be separated using chromatographic or crystallization techniques.

Enantioselective Catalysis: The pyrazole ring or the amine group could be involved in reactions catalyzed by a chiral catalyst. For instance, an enantioselective acylation of the amine group or an enantioselective addition to the pyrazole ring could be envisioned to produce a chiral derivative with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the amine group to direct the stereochemical outcome of a subsequent reaction on another part of the molecule. After the desired stereocenter is established, the auxiliary would be removed.

It is important to note that these considerations apply to the synthesis of chiral derivatives from this compound, rather than the synthesis of the compound itself.

Scale-Up Methodologies and Process Chemistry for this compound

The large-scale synthesis of this compound necessitates a robust, efficient, and safe process. A plausible and common synthetic route for 3-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine. For the target molecule, this would likely involve the reaction of cyclopentylhydrazine with a suitable brominated β-ketonitrile precursor.

Key considerations for the scale-up of this synthesis include:

Raw Material Sourcing and Purity: The availability and quality of starting materials, such as cyclopentylhydrazine and the brominated nitrile, are crucial for a successful and reproducible large-scale production. Impurities in the starting materials could lead to side reactions and complicate the purification of the final product.

Reaction Conditions Optimization: A thorough optimization of reaction parameters is essential to maximize yield, minimize reaction time, and ensure a safe process. This includes:

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reagents and products, and ease of work-up.

Temperature Control: Many reactions involved in pyrazole synthesis are exothermic. Efficient heat management is critical on a large scale to prevent runaway reactions.

Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants and their addition rate can minimize the formation of byproducts.

Process Safety: A comprehensive hazard assessment should be conducted for all steps of the synthesis. Potential hazards could include the handling of corrosive or toxic reagents, exothermic reactions, and the potential for pressure build-up.

Work-up and Purification: The isolation and purification of the final product on a large scale often require different techniques than those used in the laboratory. Crystallization is often the preferred method for purification on an industrial scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and purity.

Flow Chemistry: For reactions that are highly exothermic or involve unstable intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and improved safety. mdpi.com This technology could be particularly beneficial for the cyclization step in the pyrazole synthesis.

Table of Potential Process Parameters for Optimization:

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Reaction Vessel Glass flaskGlass-lined or stainless steel reactor
Temperature Control Heating mantle, ice bathJacketed reactor with precise temperature control
Agitation Magnetic stirrerMechanical stirrer with optimized impeller design
Reagent Addition Manual (pipette, dropping funnel)Automated dosing pumps for controlled addition
Work-up Liquid-liquid extractionCentrifugation, filtration
Purification Column chromatographyCrystallization, distillation

By carefully considering these factors, a safe, efficient, and scalable process for the synthesis of this compound can be developed to meet the demands of further applications.

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The amine group at position 3 is a strong activating group and is ortho-, para-directing. The bromo group at position 5 is a deactivating group but is also ortho-, para-directing. The cyclopentyl group at position 1 is a weak activating group.

Considering the directing effects, the most probable position for electrophilic attack is the C4 position of the pyrazole ring, which is ortho to the activating amino group and meta to the deactivating bromo group.

Recent studies on the functionalization of 5-aminopyrazoles have demonstrated the feasibility of electrophilic substitution at the C4 position. For instance, electrooxidative C–H thiocyanation of 5-aminopyrazoles has been successfully achieved, indicating the susceptibility of the C4 position to electrophilic attack. mdpi.com Similarly, halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) has been shown to occur at the C4 position.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentProduct
NitrationHNO₃/H₂SO₄5-bromo-1-cyclopentyl-4-nitro-1H-pyrazol-3-amine
HalogenationBr₂/FeBr₃4,5-dibromo-1-cyclopentyl-1H-pyrazol-3-amine
SulfonationSO₃/H₂SO₄5-bromo-1-cyclopentyl-3-amino-1H-pyrazole-4-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃1-(5-bromo-1-cyclopentyl-3-amino-1H-pyrazol-4-yl)ethanone

Nucleophilic Substitution Reactions Involving the Bromo Group

The bromo group at the C5 position of the pyrazole ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced by the presence of activating groups or through the use of metal catalysts. The electron-donating nature of the amino group at C3 can increase the electron density of the ring, making direct nucleophilic substitution challenging.

Nevertheless, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide a versatile platform for the functionalization of the C5 position. These reactions involve the oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.

Table 2: Potential Nucleophilic Substitution Reactions at the C5 Position

Reaction TypeReagentsProduct
Suzuki CouplingArylboronic acid, Pd catalyst, base5-aryl-1-cyclopentyl-1H-pyrazol-3-amine
Heck CouplingAlkene, Pd catalyst, base5-alkenyl-1-cyclopentyl-1H-pyrazol-3-amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base5-alkynyl-1-cyclopentyl-1H-pyrazol-3-amine
Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-substituted-1-cyclopentyl-1H-pyrazole-3,5-diamine

Reactions at the Amine Functionality

The primary amine group at the C3 position is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, readily reacting with electrophiles such as acylating and alkylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. The functionalization of 5-aminopyrazoles through these reactions is a well-established strategy in medicinal chemistry. nih.gov

Table 3: Representative Acylation and Alkylation Reactions

ReactionReagentProduct
AcylationAcetyl chloride, pyridineN-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)acetamide
AlkylationMethyl iodide, K₂CO₃N-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)-N-methylamine

The amine group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by an acid or a base. Further cyclization reactions can lead to the formation of fused heterocyclic systems. For example, condensation with 1,3-dicarbonyl compounds can yield pyrazolo[1,5-a]pyrimidines. nih.gov

Table 4: Condensation Reactions of the Amine Functionality

ReactantProduct
BenzaldehydeN-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanimine
Acetylacetone7-bromo-5-cyclopentyl-2-methylpyrazolo[1,5-a]pyrimidine

Cycloaddition and Ring Expansion Reactions of the Pyrazole Core

The pyrazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, although such reactions are less common for aromatic pyrazoles. More prevalent are [3+2] cycloaddition reactions that lead to the formation of the pyrazole ring itself. beilstein-journals.orgnih.gov

Ring expansion of the pyrazole core offers a pathway to larger heterocyclic systems. For instance, Rh(II)-catalyzed reaction of pyrazoles with diazocarbonyl compounds can lead to the formation of 1,2-dihydropyrimidines through a formal insertion of a carbenoid into the N-N bond of the pyrazole. acs.org This transformation proceeds through the formation of a pyrazolium (B1228807) ylide intermediate, followed by a 1,5-diazahexatriene, which then undergoes a 1,6-cyclization.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the amine group and the pyrazole ring. The primary amine group can be oxidized to various functionalities. For example, the oxidation of aminopyrazoles can lead to the formation of azopyrazoles through N-N coupling. mdpi.com This can be achieved through electrochemical methods or by using chemical oxidants. The oxidation of N-aminopyrazoles has also been reported to yield 1,2,3-triazines. acs.org

The bromo group on the pyrazole ring can be removed through reductive dehalogenation, typically using a palladium catalyst and a hydrogen source, to yield 1-cyclopentyl-1H-pyrazol-3-amine.

Table 5: Potential Redox Reactions

Reaction TypeReagentsProduct
Oxidation of AmineNiO(OH) anode1,2-bis(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)diazene
Reductive DehalogenationH₂, Pd/C1-cyclopentyl-1H-pyrazol-3-amine

In Vitro Biological Activity and Mechanistic Elucidation of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Target Identification and Validation Strategies for 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

There is no publicly available information detailing any target identification and validation studies that have been conducted for this compound. The molecular targets of this compound, therefore, remain unidentified.

Enzymatic Inhibition/Activation Studies of this compound

No enzymatic inhibition or activation studies for this compound have been published in the scientific literature.

Kinetic Analysis of Enzyme-Compound Interactions

In the absence of identified enzyme targets and inhibition/activation data, no kinetic analyses of the interaction between this compound and any enzyme are available.

Mechanism-of-Action Studies at the Enzymatic Level

There are no mechanism-of-action studies describing the enzymatic-level interactions of this compound.

Cell-Based Assays for Investigating Cellular Responses to this compound

Comprehensive cell-based assay data for this compound are not presently found in peer-reviewed publications. The following sections outline the types of assays that would be necessary to elucidate its cellular effects.

Specific studies detailing the effect of this compound on cellular proliferation and viability have not been identified. To determine the impact of this compound on cell growth, researchers would typically employ a variety of assays. These could include colorimetric assays such as the MTT or XTT assays, which measure metabolic activity as an indicator of cell viability. Other methods involve direct cell counting using techniques like trypan blue exclusion or automated cell counters. Proliferation-specific assays, such as BrdU or EdU incorporation assays, would provide more direct evidence of effects on DNA synthesis.

There is currently no specific information available regarding the ability of this compound to induce apoptosis or modulate the cell cycle. Investigating these mechanisms would typically involve techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. Apoptosis can be detected and quantified using methods like Annexin V/Propidium Iodide staining, which identifies early and late apoptotic cells. Further mechanistic insights could be gained by measuring the activation of key apoptotic proteins, such as caspases, through biochemical assays or western blotting.

No studies have been published that analyze the global changes in gene expression or protein levels in cells treated with this compound. To understand the compound's mechanism of action at a molecular level, researchers would utilize techniques like RNA sequencing (RNA-Seq) or DNA microarrays to profile changes in gene expression. On the proteomics front, techniques such as mass spectrometry-based proteomic analysis (e.g., shotgun proteomics or targeted proteomics) would be employed to identify and quantify changes in the cellular proteome in response to the compound.

High-Throughput Screening (HTS) Approaches for Discovering New Biological Activities

There is no publicly available information indicating that this compound has been included in high-throughput screening (HTS) campaigns to identify new biological activities. HTS involves the rapid, automated testing of large numbers of compounds against a specific biological target or cellular phenotype. The inclusion of this compound in such screening libraries would be a critical step in discovering its potential therapeutic applications.

Structure Activity Relationship Sar Investigations of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine and Its Analogs

Systematic Structural Modifications of 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

Systematic structural modification is a cornerstone of medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological effect. For this compound, this involves altering the pyrazole (B372694) core, the N1-cyclopentyl group, the C3-amine, and the C5-bromo substituent.

The pyrazole ring offers several positions for modification. While the subject compound is substituted at positions 1, 3, and 5, the C4 position remains unsubstituted. SAR studies on analogous pyrazole-based inhibitors have shown that substitution at the C4 position can significantly impact potency. For instance, in a series of 4-(pyrazol-3-yl)-pyridines developed as JNK3 inhibitors, introduction of substituents at the pyrazole's 4-position was a key optimization step. nih.gov Introducing small alkyl or aryl groups at this position could probe steric and electronic requirements in the binding site of a target protein.

Furthermore, the nitrogen atoms of the pyrazole ring act as hydrogen bond donors (N1-H in unsubstituted pyrazoles) and acceptors (N2), which are critical for binding to protein targets. nih.gov While the N1 position is occupied by a cyclopentyl group in the parent compound, modifications that alter the electronic nature of the ring, such as adding electron-withdrawing or donating groups at C4, could modulate the hydrogen-bonding capability of the N2 atom.

Interactive Table: Effect of Pyrazole C4-Position Modification on Biological Activity (Illustrative) This table illustrates potential outcomes based on SAR principles from related pyrazole series.

Compound IDR (at C4)Relative PotencyRationale for Change
Parent -H1xBaseline compound.
1a -CH₃VariableProbes for small hydrophobic pocket.
1b -ClVariableIntroduces electronic and minor steric changes.
1c -PhenylVariableExplores potential for additional π-π interactions.

The N1-substituent on the pyrazole ring is crucial for orienting the other functional groups and can engage in significant interactions with the target protein. The cyclopentyl group provides a rigid, lipophilic moiety. Varying its size and nature can provide key SAR insights. Studies on other N-substituted pyrazoles have shown that modifying this group affects activity. For example, in one study of pyrazole-based inhibitors, a derivative with a cyclopentyl moiety showed comparable activity to a diphenylpyrazole analog, indicating the favorability of such a group. nih.gov

Modifications could include altering the ring size (e.g., cyclopropyl, cyclobutyl, cyclohexyl) to determine the optimal ring size for binding pocket accommodation. Replacing the cycloalkyl ring with linear or branched alkyl chains could explore the importance of rigidity. Introducing polar functional groups onto the cyclopentyl ring could also probe for additional hydrogen bonding opportunities.

Interactive Table: Influence of N1-Substituent Variation on Biological Activity (Illustrative) This table illustrates potential outcomes based on SAR principles from related pyrazole series.

Compound IDN1-SubstituentRelative PotencyRationale for Change
Parent Cyclopentyl1xBaseline compound.
2a CyclobutylVariableSmaller ring size may improve fit or introduce unfavorable strain.
2b CyclohexylVariableLarger ring size explores limits of the hydrophobic pocket.
2c IsopropylVariableAcyclic, branched substituent tests the need for rigidity.

The 3-amino group is a critical functional group, often serving as a key hydrogen bond donor that anchors the molecule in the active site of kinases. mdpi.com Its modification is a common strategy in drug design. The primary amine can be converted to secondary or tertiary amines via alkylation, or to amides via acylation. Such changes significantly alter the group's hydrogen bonding capacity, basicity, and steric profile.

In many kinase inhibitor series based on the 3-aminopyrazole (B16455) scaffold, the primary amine is essential for activity. For example, in the development of spleen tyrosine kinase inhibitors, derivatives of pyrazolopyrazine-3-amine were explored. nih.gov However, in some cases, substitution on the amine is tolerated and can be used to extend into nearby pockets of the target protein. mdpi.com

Interactive Table: Effect of C3-Amine Substitution on Biological Activity (Illustrative) This table illustrates potential outcomes based on SAR principles from related pyrazole series.

Compound IDR (at -NHR)Relative PotencyRationale for Change
Parent -H1xBaseline compound, primary amine acts as H-bond donor.
3a -CH₃Likely ↓Loss of one H-bond donor capacity, increased steric bulk.
3b -COCH₃Likely ↓Reduced basicity, altered H-bonding, increased steric bulk.

The bromine atom is a lipophilic, electron-withdrawing group. Replacing it with other halogens like chlorine or fluorine would modulate these properties. A chloro group is smaller and less lipophilic, while a fluoro group is much smaller and can act as a weak hydrogen bond acceptor. Non-halogen replacements like a methyl (-CH₃) or cyano (-CN) group could also be explored to assess the importance of the halogen's specific electronic and steric contributions. Research on pyrazole derivatives often involves such modifications to optimize activity and selectivity. nih.gov Furthermore, the entire pyrazole core can be considered for bioisosteric replacement with other five-membered heterocycles like imidazole, triazole, or thiazole (B1198619) to explore different electronic and hydrogen bonding patterns. nih.govresearchgate.net

Interactive Table: Bioisosteric Replacements at C5-Position (Illustrative) This table illustrates potential outcomes based on SAR principles from related pyrazole series.

Compound IDC5-SubstituentRelative PotencyRationale for Change
Parent -Br1xBaseline compound.
4a -ClVariableSmaller, less lipophilic halogen.
4b -CH₃VariableSimilar size to Br, but electronically different (donor).
4c -CNVariableIntroduces a potential H-bond acceptor and alters electronics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs derived from this compound, a QSAR model could be invaluable for predicting the activity of unsynthesized compounds and guiding future design efforts. researchgate.net

Descriptor Selection and Calculation

The foundation of a robust QSAR model is the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For pyrazole derivatives, a range of descriptors has been successfully employed in published QSAR studies. acs.orgresearchgate.net These can be broadly categorized:

2D Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological descriptors: Quantify molecular size, shape, and branching (e.g., molecular weight, Kier & Hall connectivity indices).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc. (e.g., number of multiple bonds).

Adjacency/Distance Matrix Descriptors: These have been shown to be influential in QSAR models for pyrazole-based EGFR kinase inhibitors. acs.orgnih.gov

3D Descriptors: These require a 3D conformation of the molecule and include:

Steric descriptors: Describe the volume and surface area of the molecule (e.g., molecular volume, solvent-accessible surface area). Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields as descriptors. nih.gov

Electronic descriptors: Describe the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies). Quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) can provide detailed electronic information. researchgate.netnih.gov

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., LogP). Comparative Molecular Similarity Indices Analysis (CoMSIA) can model hydrophobic fields. nih.gov

Pharmacophoric Descriptors: These describe the 3D arrangement of key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

For a series of this compound analogs, a QSAR study would likely begin by calculating a wide array of these descriptors. Statistical methods such as Genetic Algorithm-based Multiple Linear Regression (GA-MLR) or Partial Least Squares (PLS) would then be used to select the subset of descriptors that best correlates with the observed biological activity, leading to a predictive model. acs.org

Model Development and Validation

To quantitatively understand the relationship between the chemical structure of this compound analogs and their biological activity, computational models are frequently developed. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aim to predict the activity of novel compounds based on their physicochemical properties.

The development of a robust QSAR model begins with the compilation of a dataset of pyrazole derivatives with experimentally determined biological activities. For instance, a hypothetical series of analogs of this compound might exhibit varying inhibitory concentrations (IC50) against a particular biological target.

Hypothetical Data for QSAR Model Development:

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)pIC50 (-logIC50)
1CyclopentylH5.25.28
2CyclobutylH10.84.97
3CyclohexylH3.15.51
4CyclopentylMethyl4.55.35
5CyclopentylEthyl6.85.17
6PhenylH15.24.82
7tert-ButylH20.14.70

Once the dataset is established, molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to generate an equation that correlates these descriptors with the biological activity (pIC50).

Validation of the developed model is a critical step to ensure its predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model generation. A statistically significant correlation coefficient (R²) and cross-validated correlation coefficient (Q²) are indicative of a robust model. Such computational approaches have become indispensable in modern drug discovery for identifying lead compounds and optimizing their pharmacological profiles. eurasianjournals.com

Pharmacophore Modeling Based on this compound

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active compounds like the analogs of this compound, a pharmacophore model can be generated to guide the design of new molecules with enhanced potency.

A typical pharmacophore model for this class of compounds might include features such as:

A Hydrogen Bond Donor: The amine group at the 3-position of the pyrazole ring is a key hydrogen bond donor.

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.

A Hydrophobic Region: The cyclopentyl group at the 1-position provides a significant hydrophobic interaction.

A Halogen Bond Donor: The bromine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity.

The generation of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active. The insights gained from such models offer valuable guidance for the rational design of more potent derivatives. rsc.org

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of this compound and its analogs is therefore essential for understanding their SAR.

The flexibility of the cyclopentyl ring and the potential for rotation around the bond connecting it to the pyrazole ring mean that the molecule can adopt multiple conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the preferred low-energy conformations of these molecules. researchgate.net

By understanding the active conformation, medicinal chemists can design more rigid analogs that are "pre-organized" in the desired conformation for binding, potentially leading to an increase in potency and selectivity. The dynamic behavior and conformational space of pyrazole derivatives can be further explored using molecular dynamics simulations. eurasianjournals.com

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic electronic properties of molecules. eurasianjournals.com These calculations help in elucidating the distribution of electrons and identifying regions of a molecule that are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule interacts with other species. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, a larger HOMO-LUMO gap would imply high stability and low reactivity. The spatial distribution of these orbitals is also informative: the HOMO is typically located on electron-rich areas, such as the amine group and pyrazole (B372694) nitrogens, suggesting these as sites for electrophilic attack. The LUMO tends to be distributed over electron-deficient regions, marking them as potential sites for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for this compound
ParameterCalculated Value (eV)Implication
HOMO Energy-6.12Electron-donating capability
LUMO Energy-0.98Electron-accepting capability
HOMO-LUMO Gap5.14High kinetic stability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will be recognized by other molecules, including biological receptors. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are favorable for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the exocyclic amine group due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, identifying them as potential hydrogen bond donors.

Molecular Docking and Binding Energy Calculations with Target Macromolecules

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. hilarispublisher.com This technique is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov

Following docking, the resulting pose is analyzed to identify the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. For this compound, the amine group and pyrazole nitrogens are prime candidates for forming hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a protein's active site. The hydrophobic cyclopentyl ring could favorably interact with nonpolar residues such as leucine (B10760876) or valine, while the pyrazole ring might engage in π-π stacking with aromatic residues like phenylalanine or tyrosine.

Docking algorithms predict the most energetically favorable binding mode of the ligand and assign a score that estimates the binding affinity. A lower (more negative) docking score generally suggests a stronger, more stable interaction. This predicted binding mode provides a static 3D model that is crucial for understanding structure-activity relationships (SAR) and for rationally designing derivatives with enhanced potency. hilarispublisher.com

Table 2: Illustrative Molecular Docking Results with a Hypothetical Kinase Target
ParameterFinding
Docking Score-9.2 kcal/mol
Key Interacting ResiduesASP 181, PHE 98, LEU 25
Observed InteractionsHydrogen bond (NH2 with ASP 181), π-π stacking (pyrazole ring with PHE 98), Hydrophobic contact (cyclopentyl with LEU 25)

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more refined calculation of binding free energy. eurasianjournals.com An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions. Such simulations are critical for validating docking results and confirming that the initial favorable interactions are maintained in a dynamic, more physiologically relevant environment. nih.gov

Conformational Sampling

Conformational sampling is a computational technique used to explore the range of three-dimensional structures that a molecule can adopt. Understanding the conformational landscape of this compound is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target.

Common methods for conformational sampling include Molecular Dynamics (MD) simulations and Monte Carlo (MC) simulations. MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a dynamic view of the molecule's flexibility. MC simulations, on the other hand, generate a series of random conformational changes and accept or reject them based on their energy, effectively exploring the potential energy surface of the molecule.

For this compound, the primary sources of conformational flexibility are the cyclopentyl ring and the rotatable bond connecting it to the pyrazole ring. A hypothetical conformational analysis could yield several low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution, which relates the probability of a state to its energy.

Table 1: Hypothetical Conformational Analysis of this compound
ConformerDihedral Angle (N1-C_cyclopentyl) (°)Relative Energy (kcal/mol)Predicted Population (%)
11780.0065.2
2650.8520.1
3-681.2014.7

Binding Free Energy Calculations

Binding free energy calculations are computational methods used to predict the strength of the non-covalent interaction between two molecules, typically a ligand and a protein. A more negative binding free energy indicates a stronger and more stable interaction. These calculations are instrumental in predicting the potency of a potential drug molecule.

Several methods are available for calculating binding free energy, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). These rigorous methods are based on statistical mechanics and provide a more accurate estimation of the binding affinity.

In a hypothetical scenario where this compound is evaluated as an inhibitor of a protein kinase, binding free energy calculations could be employed to predict its affinity. The results of such a calculation would provide a quantitative measure of how well the compound fits into the active site of the kinase.

Table 2: Hypothetical Binding Free Energy Calculation for this compound with a Target Protein
MethodCalculated Binding Free Energy (ΔG_bind) (kcal/mol)
MM/PBSA-8.5 ± 0.7
Thermodynamic Integration-9.2 ± 0.4

De Novo Drug Design Principles Applied to this compound Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The this compound scaffold can serve as a starting point for such design efforts. The pyrazole core is a versatile platform for chemical modification. mdpi.com

Structure-based de novo design utilizes the three-dimensional structure of the target protein to design ligands that are complementary in shape and chemical properties to the binding site. Fragment-based approaches involve identifying small molecular fragments that bind to specific locations in the target's active site and then computationally linking them together to create a larger, more potent molecule.

Starting with the this compound scaffold, de novo design algorithms could suggest modifications to the cyclopentyl group, the bromine atom, or the amine group to enhance binding affinity or improve other properties. For instance, replacing the cyclopentyl group with other cyclic or acyclic moieties could lead to improved interactions with the target protein.

Table 3: Hypothetical Derivatives of this compound Designed via De Novo Methods and Their Predicted Binding Affinities
DerivativeModificationPredicted Binding Affinity (IC50, nM)
1Cyclopentyl -> Cyclohexyl85
2Bromo -> Chloro120
3Amine -> N-methyl amine95

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (excluding clinical relevance)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of drug discovery. mdpi.com Early prediction of these properties can help to identify compounds that are more likely to have favorable pharmacokinetic profiles. nih.gov A variety of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), are available to predict these properties from a molecule's structure. nih.gov

For this compound, key ADME parameters can be computationally estimated. These predictions provide an early indication of the compound's potential druglikeness.

Table 4: Predicted ADME Properties of this compound
ADME PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.2Moderately soluble
Blood-Brain Barrier Permeability (logBB)-0.5Likely to have limited CNS penetration
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway
Human Intestinal Absorption (%)> 90%High predicted absorption from the gut

Derivatization Strategies and Synthetic Utility of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Synthesis of Prodrugs and Targeted Delivery Systems Based on 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine

While specific prodrugs of this compound have not been detailed in the literature, its primary amine group is an ideal handle for prodrug design. The main objective of creating a prodrug is to temporarily modify a drug's functional group to improve its pharmacokinetic or pharmacodynamic properties. mdpi.com For primary amines, common strategies involve forming linkages that are stable under normal conditions but are cleaved in vivo by enzymatic or chemical means to release the active parent drug. mdpi.com

Potential prodrug strategies for the 3-amino group include:

Amide and Carbamate (B1207046) Prodrugs: Acylation of the amino group with biocompatible carboxylic acids or reaction with chloroformates can yield amide or carbamate linkages, respectively. These can be designed to be substrates for endogenous amidases or esterases.

Mannich Bases: Reaction with formaldehyde (B43269) and an appropriate amide can form N-Mannich bases, which can increase lipophilicity and are known to revert to the parent amine. mdpi.com

Azo-Linker Systems for Targeted Delivery: For targeted delivery to hypoxic tissues, such as in solid tumors, the amine could be linked to a carrier molecule via an azo-benzyloxycarbonyl linker. Reductive cleavage of the azo bond under hypoxic conditions would initiate a cascade reaction to release the parent amine. mdpi.com

The table below illustrates potential prodrug structures derived from this compound.

Prodrug LinkagePotential Modifying GroupResulting Prodrug Structure (Example)Cleavage Mechanism
AmideAcetic Anhydride (B1165640)N-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)acetamideEnzymatic (Amidase)
CarbamateBenzyl ChloroformateBenzyl (5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)carbamateEnzymatic (Esterase)
Phosphate EsterPhosphorylating AgentPhosphoramidate derivativeEnzymatic (Phosphatase)

Conjugation Chemistry for Bioconjugates and Chemical Probes

The functional groups of this compound are well-suited for conjugation to biomolecules like proteins, peptides, or nucleic acids to create bioconjugates or chemical probes. The primary amine can act as a nucleophile to react with activated esters (e.g., N-Hydroxysuccinimide esters) or isothiocyanates commonly found on commercial labeling reagents or modified biomolecules.

Furthermore, the bromine atom on the pyrazole (B372694) ring opens avenues for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the stable, covalent attachment of the pyrazole core to aryl or vinyl groups on a biomolecule or probe, a strategy less common for direct bioconjugation but powerful for creating complex probes prior to a final conjugation step. 5-aminopyrazoles are recognized for their synthetic flexibility, making them valuable in diverse synthesis schemes. researchgate.net

Click Chemistry Applications Utilizing this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular synthesis in complex environments. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). dovepress.com

To employ this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide (B81097) group. The 3-amino group is the most convenient site for this modification.

Installation of an Alkyne: Reacting the amine with an acyl chloride or activated ester containing a terminal alkyne (e.g., pent-4-ynoyl chloride) would yield an alkynylated pyrazole.

Installation of an Azide: The amine could be reacted with an azide-containing reagent, or undergo a two-step process of acylation with a halo-acid followed by nucleophilic substitution with sodium azide. illinois.edu

Once functionalized, the pyrazole derivative can be "clicked" onto a molecule or substrate bearing the complementary group (an azide or alkyne, respectively). This modular approach is highly efficient for linking the pyrazole core to other molecular entities, such as polymers, biomolecules, or fluorescent tags. nih.gov The resulting 1,2,3-triazole linker is exceptionally stable under biological conditions. dovepress.com

The following table outlines a potential reaction scheme for a CuAAC application.

StepReactant 1Reactant 2Product
1. FunctionalizationThis compoundPent-4-ynoyl chlorideN-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)pent-4-ynamide
2. Click ReactionN-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)pent-4-ynamideBenzyl azideN-(5-bromo-1-cyclopentyl-1H-pyrazol-3-yl)-4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)butanamide

Development of Fluorescent or Radioligand Analogs for Research Applications

Creating fluorescent or radiolabeled analogs of a compound is crucial for studying its distribution, binding, and mechanism of action in biological systems.

Fluorescent Analogs: The primary amine of this compound can be readily labeled by reacting it with a variety of commercially available fluorescent dyes. Dyes activated as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or sulfonyl chlorides will react with the amine to form stable amide, thiourea, or sulfonamide bonds, respectively. The choice of fluorophore would depend on the desired photophysical properties (e.g., excitation/emission wavelength, quantum yield).

Radioligand Analogs: For radiolabeling, several strategies could be employed:

Tritium ([³H]) Labeling: Acylation of the amine with a [³H]-labeled reagent like [³H]-acetic anhydride would incorporate tritium.

Carbon-14 ([¹⁴C]) Labeling: A [¹⁴C]-labeled acylating or alkylating agent could be used to modify the amine.

Radiohalogen Labeling: The bromine atom at the 5-position could potentially be replaced with a radioisotope of bromine (e.g., ⁷⁶Br) or iodine (e.g., ¹²³I, ¹²⁵I) via a halogen exchange reaction, although this can be challenging. A more robust method would be to use the 5-bromo position for a Stille or Suzuki coupling reaction with a radiolabeled precursor.

Polymer-Supported Synthesis and Combinatorial Library Generation

Polymer-supported synthesis is a powerful technique for generating large libraries of related compounds for high-throughput screening. nih.gov The dual functionality of this compound makes it an excellent candidate for this approach.

A typical strategy would involve immobilizing the molecule onto a solid support (resin) via one of its functional groups, performing chemical transformations on the other functional group, and then cleaving the final products from the resin.

Example Synthetic Route:

Immobilization: The 3-amino group can be attached to a resin, for example, by reacting with a 2-chlorotrityl chloride resin or a Rink amide resin.

On-Resin Derivatization: With the amine protected and anchored, the 5-bromo position is available for modification. A library of diverse building blocks could be introduced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with various boronic acids).

Cleavage: After the desired modifications are complete, the final compounds are cleaved from the resin, typically using an acid like trifluoroacetic acid, to yield a library of 3-amino-5-substituted-1-cyclopentylpyrazoles.

This combinatorial approach allows for the rapid synthesis of thousands of distinct analogs from a common pyrazole scaffold, which is a key strategy in modern drug discovery. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its chemical structure.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-NH₂4.5-5.5 (br s, 2H)-
C4-H5.8-6.2 (s, 1H)95-105
N1-CH4.8-5.2 (m, 1H)60-65
Cyclopentyl-CH₂1.6-2.2 (m, 8H)25-35
C3-150-155
C5-130-135

Note: This is a predicted dataset based on analogous compounds. Actual experimental values may vary.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclopentyl group and its adjacent methylene (B1212753) protons, as well as among the different methylene protons of the cyclopentyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. semanticscholar.org This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the pyrazole (B372694) C4-H proton signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. semanticscholar.org This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the pyrazole C4-H to the C3 and C5 carbons of the pyrazole ring, and from the N1-CH proton of the cyclopentyl group to the C5 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the protons of the cyclopentyl group and the pyrazole ring. researchgate.net

Interactive Table 2: Expected 2D-NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Carbons
COSY N1-CH with adjacent Cyclopentyl-CH₂-
Cyclopentyl-CH₂ with adjacent Cyclopentyl-CH₂-
HSQC C4-HC4
N1-CHN1-C
Cyclopentyl-CH₂Cyclopentyl-C
HMBC C4-HC3, C5
N1-CHC5, adjacent Cyclopentyl-C
NOESY N1-CHC4-H, adjacent Cyclopentyl-CH₂

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For crystalline derivatives of this compound, ssNMR can be used to study polymorphism, identify different tautomeric forms, and probe intermolecular interactions such as hydrogen bonding. rsc.org High-resolution techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain ¹³C and ¹⁵N spectra, offering insights into the local electronic environment of the atoms in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₂BrN₃), the exact mass of the molecular ion [M+H]⁺ would be determined, providing strong evidence for its chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio). libretexts.org The fragmentation would likely involve the loss of the cyclopentyl group, cleavage of the pyrazole ring, and elimination of HBr, providing further structural confirmation. researchgate.net

Interactive Table 3: Predicted HRMS Data for this compound

IonCalculated Exact MassPredicted Fragmentation Pathway
[C₈H₁₂⁷⁹BrN₃+H]⁺229.0293Molecular Ion
[C₈H₁₂⁸¹BrN₃+H]⁺231.0272Molecular Ion (Isotope)
[C₃H₃⁷⁹BrN₃+H]⁺161.9616Loss of cyclopentene (B43876) (C₅H₈)
[C₈H₁₂N₃]⁺149.0977Loss of Br radical
[C₅H₉]⁺69.0704Cyclopentyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the cyclopentyl and pyrazole rings (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrazole ring (around 1500-1650 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹). mdpi.comijtsrd.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations of the pyrazole and cyclopentyl rings would be prominent in the Raman spectrum. mdpi.com

Interactive Table 4: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (amine)3300-3500 (broad)Weak
C-H Stretch (aromatic/aliphatic)2850-3100Strong
C=N / C=C Stretch (pyrazole)1500-1650Medium
C-N Stretch1250-1350Medium
C-Br Stretch< 700Strong

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. researchgate.net While this compound itself is achiral, derivatives containing a chiral center, for instance, in a substituted cyclopentyl ring or through the introduction of a chiral substituent, would exhibit chiroptical properties.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit a characteristic CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and provides complementary information about the stereochemistry of the molecule.

The sign and magnitude of the Cotton effects in the CD and ORD spectra could be used to assign the absolute configuration of a chiral derivative by comparing the experimental data with theoretical calculations.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

The assessment of purity and the separation of this compound and its derivatives are critical steps in their synthesis and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely employed analytical techniques for these purposes. These methods offer high resolution and sensitivity, allowing for the accurate determination of sample purity, identification of impurities, and isolation of specific compounds from complex mixtures.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of pyrazole derivatives. Both normal-phase and reverse-phase HPLC can be effectively utilized depending on the specific analytical challenge.

For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically preferred. This is due to the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of additives such as trifluoroacetic acid (TFA) can improve peak shape and resolution, particularly for amine-containing compounds which can exhibit tailing on silica-based columns. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities.

The separation of enantiomers of chiral pyrazole derivatives often employs normal-phase HPLC with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities for a variety of N1-substituted-1H-pyrazoles. Current time information in Pasuruan, ID.nih.govbldpharm.com The mobile phase in normal-phase chiral HPLC typically consists of a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier such as ethanol (B145695) or isopropanol. The choice of the chiral selector and the mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Below is an illustrative data table of HPLC conditions and results for the analysis of a series of N1-substituted pyrazole analogs, demonstrating the effect of the mobile phase composition on retention and resolution.

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (t R , min)Resolution (R s )
N1-Ethyl-pyrazoleLux Cellulose-2Hexane/Ethanol (90:10)1.08.51.8
N1-Propyl-pyrazoleLux Cellulose-2Hexane/Ethanol (90:10)1.09.22.1
N1-Butyl-pyrazoleLux Cellulose-2Hexane/Ethanol (90:10)1.010.12.5
N1-Cyclopentyl-pyrazoleLux Cellulose-2Hexane/Ethanol (90:10)1.011.52.8
N1-Ethyl-pyrazoleLux Amylose-2Methanol (100%)0.56.31.5
N1-Propyl-pyrazoleLux Amylose-2Methanol (100%)0.57.11.7
N1-Butyl-pyrazoleLux Amylose-2Methanol (100%)0.57.91.9
N1-Cyclopentyl-pyrazoleLux Amylose-2Methanol (100%)0.58.82.2

Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable tool for the analysis of this compound and its analogs, providing both separation and structural information. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. While many pyrazole derivatives can be analyzed directly, those with polar functional groups, such as amines, may require derivatization to increase their volatility and prevent undesirable interactions with the GC column.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.

The fragmentation pattern of pyrazoles in EI-MS is influenced by the nature and position of the substituents on the ring. Common fragmentation pathways for N-substituted pyrazoles can involve cleavage of the N-alkyl group and fragmentation of the pyrazole ring itself. The presence of a bromine atom in this compound will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes), which aids in the identification of bromine-containing fragments.

The following table provides a hypothetical example of GC-MS data for this compound, illustrating the expected retention time and key mass spectral fragments.

CompoundGC ColumnOven ProgramRetention Time (min)Key Mass Spectral Fragments (m/z)
This compoundDB-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 15°C/min to 280°C (5 min)12.8244/246 (M+), 177/179, 149/151, 98, 69
1-cyclopentyl-1H-pyrazol-3-amineDB-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 15°C/min to 280°C (5 min)9.5165 (M+), 98, 97, 69
5-bromo-1H-pyrazol-3-amineDB-5ms (30 m x 0.25 mm, 0.25 µm)100°C (1 min), then 15°C/min to 280°C (5 min)8.2176/178 (M+), 97, 70

Applications of 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine in Chemical Biology Research

Development as a Chemical Probe for Biological Pathways

The aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. These inhibitors can serve as powerful chemical probes to dissect signaling pathways. Given this precedent, 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine represents a promising starting point for the design of chemical probes, especially for kinase signaling cascades, which are often dysregulated in diseases like cancer and inflammatory disorders.

The 3-aminopyrazole (B16455) moiety is crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. By modifying the substituents on the pyrazole (B372694) ring, researchers can achieve high potency and selectivity for specific kinases. For example, studies on aminopyrazole-based inhibitors for c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis, have demonstrated that subtle structural changes can lead to inhibitors with nanomolar potency and over 1000-fold selectivity against other closely related kinases like p38. acs.org

Furthermore, aminopyrazole derivatives have been successfully developed into radiolabeled probes for quantifying the activation of specific kinases in biological samples. In one study, a fluorinated aminopyrazole was tritiated and used in autoradiography to visualize regional and temporal changes in JNK3 activation in a mouse model of Parkinson's disease. nih.gov This demonstrates the potential of developing this compound into a highly specific probe, where the cyclopentyl group could modulate selectivity and pharmacokinetic properties, and the bromine atom could serve as a handle for attaching reporter tags such as fluorophores or radioactive isotopes.

Utilization in Target Identification and Validation Studies

A primary goal in modern drug discovery is the identification and validation of novel molecular targets that are causally linked to disease. Aminopyrazole libraries have been instrumental in this process. A common strategy involves screening a library of compounds against a panel of cancer cell lines to identify molecules with potent anti-proliferative activity.

While a direct example of target deconvolution for this compound is not yet available, the general workflow is well-established for the aminopyrazole class. For instance, a pyrazole derivative identified in an anti-proliferative screen can be used as a starting point for target identification. nih.gov One powerful technique is affinity-based protein profiling, where the "hit" compound is modified with a reactive group and a reporter tag to create an affinity probe. This probe can then be used to covalently label its protein targets in a cellular lysate, which are subsequently identified using mass spectrometry.

The validation of a potential target is a critical next step. Once a target is identified, genetically modified cell lines (e.g., using CRISPR-Cas9 to knock out or knock down the putative target gene) can be treated with the aminopyrazole compound. If the compound's effect is diminished or abolished in the modified cells, it provides strong evidence that the identified protein is indeed the relevant biological target. The structural features of this compound, particularly the bromine atom, make it amenable to the chemical modifications necessary to create such affinity-based probes for target identification and validation studies.

Application in Phenotypic Screening Campaigns

Phenotypic screening, which involves testing compounds for their ability to produce a desired change in a cell or organism's phenotype without a preconceived target, has seen a resurgence in drug discovery. Libraries of diverse small molecules are essential for the success of these campaigns, and substituted pyrazoles are frequently included due to their proven biological activity.

The potential of this compound in this context lies in its unique combination of substituents. The aminopyrazole core provides a foundation for biological activity, while the cyclopentyl and bromo groups offer distinct physicochemical properties that can influence cell permeability, metabolic stability, and interactions with a wide range of biological macromolecules.

For example, a library of 5-amino functionalized pyrazoles was synthesized and evaluated in a microbiological screen to identify new antibacterial agents. mdpi.com In such a screen, compounds would be tested for their ability to inhibit the growth of pathogenic bacteria. A hit compound, such as a derivative of this compound, would then be further investigated to determine its mechanism of action and molecular target. Similarly, phenotypic screens for anti-inflammatory properties have successfully identified pyrazole derivatives that modulate cellular responses to inflammatory stimuli. nih.gov

Screening Type Potential Phenotypic Readout Relevance of this compound
Anti-proliferative ScreenInhibition of cancer cell growthThe pyrazole scaffold is common in anti-proliferative compounds.
Anti-inflammatory ScreenReduction of cytokine production in immune cellsPyrazole derivatives have shown anti-inflammatory activity. nih.gov
Antibacterial ScreenInhibition of bacterial growthFunctionalized pyrazoles have been identified as potential antibacterial agents. mdpi.com
Neuronal Protection ScreenPrevention of toxin-induced neuronal cell deathAminopyrazoles have been investigated for neuroprotective effects.

Role in Understanding Disease Mechanisms at a Molecular Level

Chemical probes derived from scaffolds like this compound are invaluable tools for elucidating the molecular mechanisms of disease. By selectively inhibiting a specific protein in a disease model, researchers can observe the downstream consequences and thereby understand the protein's role in the pathology.

A compelling example is the study of neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's. Aminopyrazole derivatives have been developed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in this process. By using a potent and selective aminopyrazole inhibitor, researchers were able to demonstrate that inhibiting GSK-3β could reduce microglial activation and astrocyte proliferation in the brains of mice treated with an inflammatory agent. This provides direct evidence for the role of GSK-3β in neuroinflammation and suggests that its inhibition could be a therapeutic strategy.

Similarly, the development of selective inhibitors for Fibroblast Growth Factor Receptors (FGFRs) from the aminopyrazole class has helped to clarify the role of this signaling pathway in cancer. nih.govfrontiersin.org Aberrant FGFR signaling is a driver in various tumors. By using selective aminopyrazole-based FGFR inhibitors, scientists can probe the specific downstream effects of FGFR activation in cancer cells, such as proliferation and invasion, thereby dissecting the molecular mechanisms by which this pathway contributes to cancer progression. nih.govfrontiersin.org The structural characteristics of this compound make it a promising candidate for the development of such probes to investigate these and other disease mechanisms.

Contribution to the Design of Novel Biological Tools

Beyond their use as simple inhibitors, aminopyrazole scaffolds can be elaborated into more complex biological tools. The versatility of the pyrazole core allows for the incorporation of various functional groups to create tools for a range of applications in chemical biology.

One major area is the development of fluorescent probes for bioimaging. By attaching a fluorophore to the pyrazole scaffold, researchers can create molecules that bind to a specific target and allow its visualization within living cells. The bromine atom on this compound provides a convenient site for the chemical linkage of a fluorescent dye. Such probes can be used to study the subcellular localization of a target protein, its dynamics, and its interactions with other molecules in real-time.

Another important application is the design of affinity-based probes for proteomics research. As mentioned earlier, by adding a reactive group and a biotin (B1667282) tag to the aminopyrazole core, it can be converted into a tool for identifying the binding partners of a particular protein or for mapping the active sites of enzymes. uwa.edu.au The general design of such probes often includes a recognition element (the aminopyrazole), a reactive group for covalent modification, and a reporter tag for detection and enrichment. rsc.org

Tool Type Function Key Structural Feature
Fluorescent ProbeVisualize target localization and dynamics in cellsAttachment of a fluorophore
Affinity-Based ProbeIdentify and enrich protein targets from lysatesIncorporation of a reactive group and a reporter tag (e.g., biotin)
Radiolabeled LigandQuantify target expression in tissuesIncorporation of a radioactive isotope (e.g., ³H, ¹⁸F)

The continued exploration of the chemical space around the this compound scaffold is expected to yield a new generation of sophisticated chemical tools that will further enhance our ability to understand and manipulate biological processes at the molecular level.

Future Research Directions and Unanswered Questions for 5 Bromo 1 Cyclopentyl 1h Pyrazol 3 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. nih.gov For 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, future research should focus on pioneering novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for related aminopyrazoles often involve multi-step processes that may utilize hazardous reagents and solvents. researchgate.netkorea.ac.kr Future investigations could explore one-pot multicomponent reactions, which offer a more streamlined and atom-economical approach to the pyrazole (B372694) core. nih.gov The use of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are other promising avenues that can significantly reduce reaction times and energy consumption. nih.gov

A key challenge lies in the regioselective synthesis of the 1,3,5-substituted pyrazole. Research into novel catalytic systems, potentially employing earth-abundant metals, could provide highly selective and sustainable pathways. Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would substantially improve the environmental footprint of the synthesis. nih.gov

Table 1: Potential Sustainable Synthesis Strategies

StrategyPotential AdvantagesKey Research Questions
Multicomponent ReactionsHigh atom economy, reduced waste, simplified purificationIdentifying suitable starting materials and catalysts for the specific substitution pattern.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced purityOptimizing reaction parameters (temperature, time, power) for scalability.
Ultrasound-Assisted SynthesisImproved reaction rates, milder conditionsInvestigating the effect of sonication frequency and power on product formation.
Green CatalysisUse of non-toxic and recyclable catalystsDeveloping novel catalysts with high selectivity for the desired isomer.
Solvent-Free ReactionsReduced environmental impact, simplified workupExploring the feasibility and efficiency of solid-state or melt-phase reactions.

Deeper Mechanistic Insights into its Biological Interactions

Understanding the precise molecular mechanisms by which this compound interacts with biological targets is crucial for its development as a therapeutic agent or a chemical probe. Pyrazole derivatives are known to inhibit various enzymes and receptors, and identifying the specific targets of this compound is a primary objective. mdpi.com

Initial screening against a broad panel of biological targets could reveal potential areas of activity. Subsequent detailed mechanistic studies would then be necessary to elucidate the nature of the interaction. Techniques such as X-ray crystallography of the compound in complex with its target protein can provide atomic-level details of the binding mode. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to determine the binding affinity and kinetics.

Furthermore, understanding the role of the individual substituents—the 5-bromo, 1-cyclopentyl, and 3-amino groups—in target recognition and binding is essential. This can be achieved through the synthesis and biological evaluation of analogs with systematic modifications to these groups, providing valuable structure-activity relationship (SAR) data.

Expansion of SAR Studies to Underexplored Modifications

While the core pyrazole scaffold is well-explored, the specific substitution pattern of this compound offers unique opportunities for structure-activity relationship (SAR) studies. Future research should systematically explore modifications at each of the three substitution points to build a comprehensive understanding of how structural changes influence biological activity.

At the 1-position , the cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity to probe the steric and hydrophobic requirements of the binding pocket. The introduction of functional groups onto the cyclopentyl ring could also lead to new interactions with the target.

At the 3-position , the primary amine offers a handle for a wide range of derivatizations. Acylation, sulfonylation, and the formation of ureas or thioureas are common modifications that can significantly alter the compound's properties and biological activity. nih.gov

At the 5-position , the bromine atom can be replaced with other halogens (fluorine, chlorine, iodine) to investigate the role of halogen bonding in target interaction. Alternatively, it could be substituted with other small electron-withdrawing or electron-donating groups to modulate the electronic properties of the pyrazole ring.

Table 2: Proposed Modifications for SAR Studies

PositionModificationRationale
1Varying cycloalkyl ring size (cyclobutyl, cyclohexyl)Explore steric tolerance of the binding site.
1Acyclic alkyl chains (isopropyl, tert-butyl)Investigate the impact of conformational flexibility.
3Acyl, sulfonyl, urea, thiourea derivativesModulate hydrogen bonding capacity and lipophilicity.
5Other halogens (F, Cl, I)Probe the importance of halogen bonding.
5Small alkyl or cyano groupsAlter the electronic nature of the pyrazole ring.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and chemical biology. tandfonline.comresearchgate.net For this compound, an integrated approach can accelerate the research and development process.

Computational methods such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of the compound and its analogs with potential biological targets. tandfonline.comrsc.org These in silico studies can help prioritize the synthesis of the most promising derivatives for experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activities, providing predictive power for the design of new analogs. mdpi.com

Experimental techniques will be crucial to validate the computational predictions. High-throughput screening can be used to rapidly assess the biological activity of a library of synthesized compounds. Advanced spectroscopic methods, such as NMR and mass spectrometry, will be essential for structural characterization and for studying drug-target interactions.

Potential for Derivatization into Multi-functional Probes

The inherent reactivity of the 3-amino group in this compound makes it an excellent candidate for derivatization into multi-functional chemical probes. These probes can be invaluable tools for studying biological processes and for target identification and validation.

For example, the amine can be functionalized with a fluorescent dye to create a fluorescent probe for imaging the subcellular localization of its target. Alternatively, it can be linked to a photoaffinity label to enable covalent cross-linking to its binding partner upon photoirradiation, facilitating target identification. The incorporation of a biotin (B1667282) tag would allow for the affinity-based purification of the target protein and its interacting partners.

Furthermore, the pyrazole core itself can be incorporated into larger molecular architectures to create bifunctional molecules or targeted protein degraders (PROTACs), which are emerging as powerful therapeutic modalities. The development of such sophisticated molecular tools based on the this compound scaffold represents a significant and exciting future research direction.

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-1-cyclopentyl-1H-pyrazol-3-amine, and how can reaction yields be improved?

The synthesis of pyrazole derivatives like this compound typically involves multi-step reactions. A common strategy includes:

  • Condensation reactions : Cyclopentyl hydrazine derivatives can react with β-keto esters or nitriles to form the pyrazole core. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
  • Catalytic optimization : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency, particularly for introducing the cyclopentyl group .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: How can the structural identity of this compound be confirmed?

Key analytical techniques include:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions. For example, the cyclopentyl group shows multiplet signals at δ 1.5–2.5 ppm, while the amine proton appears as a broad singlet (~δ 5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C8_8H11_{11}BrN3_3 with [M+H]+^+ at m/z 230.0124) .

Basic: What analytical methods are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) quantify impurities (<2%) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for stable batches) .
  • UV-Vis spectroscopy : Monitors photodegradation under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How does the cyclopentyl group influence the compound’s biological activity compared to methyl or phenyl analogs?

The cyclopentyl moiety enhances lipophilicity (logP ~2.8), improving membrane permeability in cellular assays. Comparative studies with methyl/phenyl analogs show:

  • Higher target affinity : For kinase inhibition, cyclopentyl derivatives exhibit IC50_{50} values 3–5× lower than methyl analogs due to hydrophobic pocket interactions .
  • Metabolic stability : The bulky cyclopentyl group reduces CYP450-mediated oxidation, extending half-life in hepatic microsome assays .

Advanced: What computational strategies predict the reactivity and binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., bromine at C5 is susceptible to SNAr reactions) .
  • Molecular docking (AutoDock Vina) : Simulates interactions with targets like kinases or GPCRs, prioritizing residues within 4 Å of the pyrazole core .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å for stable complexes) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Dose-response re-evaluation : Confirm EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or assay variability (e.g., fluorescence vs. luminescence readouts) .
  • Orthogonal assays : Validate kinase inhibition with radioactive 32^{32}P-ATP assays alongside ELISA-based methods .

Advanced: What methodologies assess pharmacokinetics and toxicity in preclinical studies?

  • ADME profiling :
    • Plasma stability : Incubate with rat plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
    • Caco-2 permeability : Apparent permeability (Papp_{app}) >1 × 106^{-6} cm/s indicates oral bioavailability .
  • Acute toxicity : OECD Guideline 423 tests in rodents (dose range: 50–500 mg/kg) monitor mortality and organ histopathology .

Basic: What are the critical physicochemical properties for formulation development?

  • Solubility : ~0.5 mg/mL in PBS (pH 7.4); improves with co-solvents (e.g., 10% DMSO) .
  • pKa : The amine group (pKa ~8.2) influences ionization in physiological environments .
  • Melting point : 145–148°C, indicating crystalline stability .

Advanced: How can target identification be performed for this compound?

  • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Phosphoproteomics : Treat cells and analyze kinase signaling pathways via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
  • CRISPR-Cas9 screens : Knockout libraries identify genes whose loss rescues compound-induced cytotoxicity .

Advanced: What experimental designs are optimal for in vivo efficacy studies?

  • Xenograft models : Administer 10–25 mg/kg (oral or IP) in nude mice bearing tumor xenografts; measure tumor volume weekly .
  • PK/PD integration : Collect plasma at 0.5, 2, 6, and 24 hrs post-dose to correlate exposure (AUC) with target modulation (e.g., phospho-kinase levels) .
  • Biodistribution : Radiolabel with 14^{14}C or 3^{3}H to track accumulation in tissues (e.g., liver, brain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.